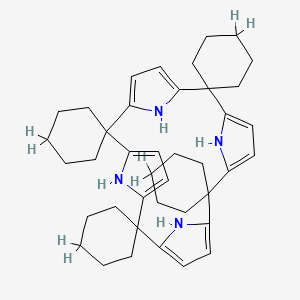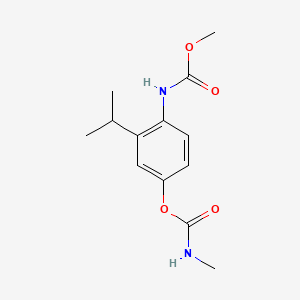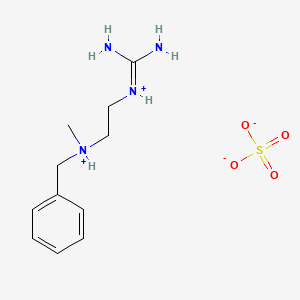![molecular formula C47H56BNO3 B13740937 N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13740937.png)
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate is a complex organic compound that combines the structural features of coumarin and tetraphenylborate. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields, including medicine and industry. Tetraphenylborate, on the other hand, is often used in the preparation of other tetraphenylborate salts and is known for its solubility in organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate typically involves the alkylation of 7-hydroxy-4-methylcoumarin with tributylamine, followed by the reaction with tetraphenylborate. The reaction conditions often include the use of dry acetone and anhydrous potassium carbonate at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate solvents, catalysts, and reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate can undergo various chemical reactions, including:
Oxidation: The coumarin moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the coumarin structure, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the coumarin ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated coumarin derivatives, while reduction could produce dihydrocoumarin compounds .
Applications De Recherche Scientifique
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate has several scientific research applications:
Chemistry: Used as a fluorescent probe due to the coumarin moiety’s fluorescence properties.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a reagent in organic synthesis .
Mécanisme D'action
The mechanism of action of N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can disrupt bacterial cell membranes, leading to cell lysis. The tetraphenylborate component may enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-4-methylcoumarin: Shares the coumarin core structure but lacks the tributylammonium and tetraphenylborate components.
4-Methyl-7-hydroxycoumarin: Another coumarin derivative with similar biological activities.
Tetraphenylborate Salts: Various salts containing the tetraphenylborate anion, used in different chemical applications
Uniqueness
N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate is unique due to its combination of coumarin and tetraphenylborate, which imparts distinct chemical and biological properties. This combination enhances its solubility, fluorescence, and potential therapeutic effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C47H56BNO3 |
|---|---|
Poids moléculaire |
693.8 g/mol |
Nom IUPAC |
tetraphenylboranuide;tributyl-[(7-methoxy-2-oxochromen-4-yl)methyl]azanium |
InChI |
InChI=1S/C24H20B.C23H36NO3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-8-13-24(14-9-6-2,15-10-7-3)18-19-16-23(25)27-22-17-20(26-4)11-12-21(19)22/h1-20H;11-12,16-17H,5-10,13-15,18H2,1-4H3/q-1;+1 |
Clé InChI |
CUTHASVAKJBGOX-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC1=CC(=O)OC2=C1C=CC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)

![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)






![1-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)hydrazine](/img/structure/B13740893.png)

![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)
![[2-(4-acetamidophenyl)-2-oxoethyl] N-ethylcarbamodithioate](/img/structure/B13740906.png)

